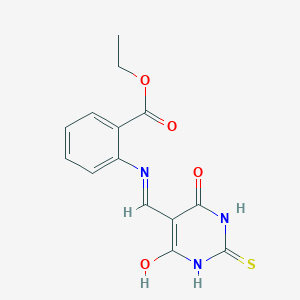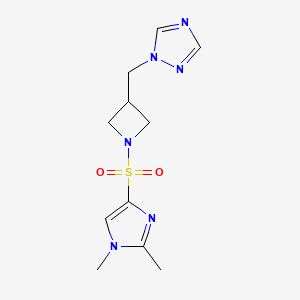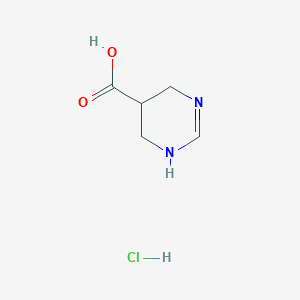
3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the reaction of phenylglycine methyl ester with the desired phenyl or alkyl isocyanate/isothiocyanate . The reaction conditions often include the use of solvents such as ethanol and the application of heat or microwave-assisted methods to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions may vary depending on the specific reaction but often involve the use of solvents and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted imidazolidine-2,4-dione derivatives .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: For its use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 3-Phenyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)imidazolidine-2,4-dione include:
Imidazolidine-2-thione derivatives: Known for their antimicrobial and antifungal activities.
Imidazole-2-thione derivatives: Known for their antithyroid and antioxidant properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their potential as CDK2 inhibitors in cancer treatment.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the imidazolidine-2,4-dione core with a phenyl and pyridin-3-ylmethyl-piperidin-4-yl substituent. This unique structure may confer specific biological activities and properties that differentiate it from other similar compounds .
Propiedades
IUPAC Name |
3-phenyl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-19-15-23(20(26)24(19)18-6-2-1-3-7-18)17-8-11-22(12-9-17)14-16-5-4-10-21-13-16/h1-7,10,13,17H,8-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOXWJLPHHJTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-((2-(2-methoxyphenoxy)ethyl)amino)-2-oxoethyl)acetamide](/img/structure/B2654480.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)
![N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2654486.png)

![N-(4-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2654489.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)


![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2654496.png)


